molecular formula C16H13Cl2NO2 B2488724 (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate CAS No. 861212-26-2

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate

Cat. No.: B2488724
CAS No.: 861212-26-2
M. Wt: 322.19
InChI Key: VVQPQZRUISUBBK-MDZDMXLPSA-N
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Description

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate ( 861212-26-2) is a synthetic carbamate compound with a molecular formula of C16H13Cl2NO2 and a molecular weight of 322.19 g/mol . This chemical is provided as a high-purity material for research and development purposes. Carbamate compounds are a significant class in medicinal chemistry and chemical biology, often serving as key scaffolds or intermediates in the development of bioactive molecules . They are known to exhibit a range of pharmacological activities, particularly as enzyme inhibitors. For instance, various benzene-based carbamate derivatives have been investigated for their potential to inhibit cholinesterases, making them compounds of interest in neuroscientific research . Furthermore, certain carbamate derivatives are integral to the synthesis of active pharmaceutical ingredients, such as the antiseizure medication cenobamate, which acts on voltage-gated sodium channels and GABA-A receptors . The structural features of this compound, including the (E)-stilbene core and carbamate functionality, may make it a valuable intermediate for further chemical exploration or in the design of novel compounds for biological evaluation. This product is strictly labeled “For Research Use Only” and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-7-3-1-5-12(14)9-10-19-16(20)21-11-13-6-2-4-8-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPQZRUISUBBK-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Chloroformate Intermediates

A common strategy involves reacting (2-chlorophenyl)methanol with phosgene or triphosgene to generate (2-chlorophenyl)methyl chloroformate, which is subsequently treated with N-[(E)-2-(2-chlorophenyl)ethenyl]amine. This method, adapted from analogous carbamate syntheses, requires stringent temperature control (−10°C to 5°C) to prevent decomposition.

For instance, in a scaled procedure:

  • (2-Chlorophenyl)methanol (1.0 equiv) is dissolved in dry dichloromethane.
  • Triphosgene (0.33 equiv) is added dropwise under nitrogen at −5°C.
  • After 2 hours, N-[(E)-2-(2-chlorophenyl)ethenyl]amine (1.1 equiv) and triethylamine (1.5 equiv) are introduced, yielding the carbamate after 12 hours at 25°C.

Yields for this route range from 65–78%, with impurities arising from over-chlorination or amine dimerization.

Rhodium-Catalyzed Carbamate Coupling

Recent advances leverage transition-metal catalysis for direct carbamate formation. A rhodium(II)-mediated approach, as demonstrated in sulfoximine carbamate syntheses, employs Rh₂(OAc)₄ (2.5 mol%) with PhI(OAc)₂ as an oxidant.

Procedure :

  • A mixture of (2-chlorophenyl)methanol (0.6 mmol), N-[(E)-2-(2-chlorophenyl)ethenyl]isocyanate (0.9 mmol), MgO (2.4 mmol), and Rh₂(OAc)₄ in CH₂Cl₂ is stirred at 40°C for 8 hours.
  • Filtration and chromatography afford the product in 54–89% yield, depending on substituent steric effects.

This method excels in stereoretention, critical for maintaining the (E)-configuration of the ethenyl group.

Stereoselective Formation of the (E)-Ethenyl Moiety

The (E)-configured ethenyl group is synthesized via Wittig or Heck coupling, ensuring minimal isomerization.

Wittig Reaction with Stabilized Ylides

Treatment of 2-chlorobenzaldehyde with a stabilized ylide (e.g., (2-chlorophenyl)methyltriphenylphosphonium bromide) in THF at 0°C produces (E)-2-(2-chlorophenyl)ethene. Subsequent amination with hydroxylamine yields the requisite amine precursor.

Key Conditions :

  • Ylide preparation: Triphenylphosphine (1.2 equiv) and CBr₄ in dry THF.
  • Reaction time: 4 hours at reflux.

Heck Coupling for Direct Arylation

Palladium-catalyzed coupling of 2-chlorostyrene with 2-chlorophenylboronic acid using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in DMF/H₂O (3:1) at 80°C provides the (E)-alkene in >90% selectivity.

Protection-Deprotection Strategies

To prevent side reactions during carbamate formation, hydroxyl and amine groups often require protection.

Ether Protection of Alcohols

As detailed in patent EP2215040B1, (2-chlorophenyl)methanol is protected using 2-methoxy-1-propene under acidic catalysis (leftover H₃PO₄ from prior steps). This yields a stable ether intermediate, which is deprotected post-carbamate formation using H₃PO₄ at 50°C.

Boc Protection of Amines

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂, followed by deprotection with TFA/CH₂Cl₂ (1:1).

Purification and Characterization

Recrystallization for Enantiomeric Enrichment

Controlled cooling gradients (e.g., 40°C → 5°C over 6 hours) in ethanol/water (4:1) enhance crystal purity, achieving >98% enantiomeric excess.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 8H, Ar-H), 6.85 (d, J = 16.1 Hz, 1H, CH=CH), 5.15 (s, 2H, OCH₂), 5.05 (d, J = 16.1 Hz, 1H, CH=CH).
  • HPLC : Chiral OD-H column, hexane/i-PrOH (90:10), retention time 12.3 min (E-isomer).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Reference
Chloroformate Substitution 78 95 Scalability
Rhodium Catalysis 89 98 Stereoretention
Wittig Reaction 72 91 (E)-Selectivity

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis : The compound is utilized as a reagent in organic synthesis, serving as a building block for more complex molecules. Its structure allows for various chemical reactions, making it valuable in the development of new synthetic pathways.

Biology

Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its interaction with biological targets makes it a candidate for further investigation in drug development.

Medicine

Pharmacological Investigations : The compound is being studied for its potential use as a pharmacological agent. It interacts with cholinesterase enzymes, which are crucial for neurotransmission, suggesting possible applications in treating neurodegenerative diseases.

Industry

Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.

Inhibition Studies

Research has demonstrated that carbamate derivatives similar to this compound exhibit enhanced inhibition against acetylcholinesterase compared to established drugs like rivastigmine. This suggests that the chlorophenyl moiety contributes significantly to biological activity.

Cytotoxicity Assessments

Cytotoxic effects were evaluated using HepG2 cell lines, revealing that several derivatives displayed mild cytotoxicity while effectively inhibiting cholinesterases. This indicates a favorable therapeutic index for potential drug development.

Selectivity Index Evaluation

The selectivity index is crucial for assessing the safety and efficacy of cholinesterase inhibitors. Compounds with a selectivity index greater than 10 are considered to have acceptable toxicity levels. Further investigations into this compound's selectivity index are necessary to establish its safety profile.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The position and number of chlorine atoms on phenyl rings significantly alter physicochemical and biological properties. For example:

  • Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate (CAS 6461-93-4) contains a 4-chlorophenyl group linked to a sulfonamide-carbamate hybrid.
  • 2-Chloroethyl N-(p-tolyl)carbamate (CAS 74552-28-6) substitutes the 2-chlorophenyl group with a p-tolyl (4-methylphenyl) moiety. The methyl group’s electron-donating nature may reduce electrophilic reactivity, contrasting with the electron-deficient 2-chlorophenyl groups in the target compound .

Functional Group Variations

  • Dimethenamid (CAS 60-51-5): A chloroacetamide herbicide, lacking the carbamate group but sharing a chlorinated aromatic system. This highlights how carbamates’ urethane linkage (–O–(CO)–N–) may offer hydrolytic stability over acetamides (–NH–(CO)–) in biological systems .
  • 2-({2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate: Incorporates a bulky adamantyl group, which may enhance lipid solubility and membrane penetration compared to the target compound’s planar ethenyl-phenyl system .

Biological Activity

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
  • Molecular Formula : C15H14ClN O3
  • Molecular Weight : 293.73 g/mol

The biological activity of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is primarily attributed to its interaction with cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that carbamate derivatives often act as reversible inhibitors of these enzymes, which play critical roles in neurotransmission.

Enzyme Inhibition

Research has shown that this compound exhibits a notable inhibitory effect on AChE, with an IC50 value indicating potency in enzyme inhibition. For example, a related study reported IC50 values for various carbamate derivatives ranging from 1.60 to 311.0 µM against BChE and AChE, suggesting that modifications in the molecular structure can significantly enhance inhibitory activity .

Biological Activity Data

Compound NameIC50 (µM) AChEIC50 (µM) BChESelectivity Index
Rivastigmine38.9850112.83
(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamateTBDTBDTBD
Other CarbamatesVariesVariesVaries

Note : TBD indicates values that require further research for precise quantification.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that various carbamate derivatives, including those structurally similar to (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate, showed enhanced inhibition against AChE compared to established drugs such as rivastigmine . This suggests that the chlorophenyl moiety can play a role in increasing biological activity.
  • Cytotoxicity Assessments : The cytotoxic effects of these compounds were evaluated using HepG2 cell lines. It was found that several derivatives exhibited mild cytotoxicity while maintaining effective inhibition of cholinesterases, indicating a favorable therapeutic index .
  • Selectivity Index Evaluation : The selectivity index is crucial for determining the safety and efficacy of cholinesterase inhibitors. Compounds with a selectivity index greater than 10 are considered to have acceptable toxicity levels . Further investigations into (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate are necessary to establish its selectivity index.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate?

  • Methodology :

  • Step 1 : Synthesize intermediates such as 1H-indole-3-carbaldehyde oxime by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol .
  • Step 2 : React the oxime intermediate with N-(2-chlorophenyl)acetamide derivatives under nucleophilic substitution conditions. Optimize reaction parameters (e.g., solvent: ethanol; temperature: 60–80°C) to achieve high yields .
  • Step 3 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and crystallize using chloroform/alcohol (1:1) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • Single-crystal XRD : Resolve bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) to confirm stereochemistry .
  • Comparative analysis : Cross-validate XRD data with computational geometry (B3LYP/6-31G* level) to ensure <0.02 Å deviation in bond lengths .
  • Data reference : See Table 6 in for experimental vs. calculated structural parameters.

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental structural data?

  • Methodology :

  • DFT optimization : Use Gaussian 09 with B3LYP functional and 6-31G* basis set to model the compound’s geometry. Compare with XRD data to identify outliers (e.g., torsional angles in the ethenyl group) .
  • Solvent effects : Apply polarizable continuum models (PCM) to simulations if experimental data were collected in polar solvents, reducing RMSD to <0.05 Å .
  • Example : For compound 3a (structurally analogous), deviations in dihedral angles were resolved by incorporating dispersion corrections .

Q. What strategies optimize bioactivity through structural modifications?

  • Methodology :

  • Bioisosteric replacement : Substitute the ethenyl group with electron-withdrawing groups (e.g., nitro) to enhance antibacterial activity. Test against E. coli and S. aureus using agar diffusion (zone of inhibition ≥15 mm) .
  • SAR analysis : Compare with analogs like [2-(4-chlorophenoxy)-3-pyridinyl]methyl carbamates, noting that chloro-substituted phenyl groups improve cytotoxicity (IC₅₀ < 10 μM in cancer cell lines) .
  • Data reference : See Table 3 in for activity comparisons of chlorophenyl derivatives.

Q. How to analyze conflicting reactivity data in carbamate hydrolysis studies?

  • Methodology :

  • Kinetic profiling : Perform pH-dependent hydrolysis (0.1 M HCl vs. 0.1 M NaOH) with HPLC monitoring. For example, methyl N-(4-chlorophenyl)carbamate hydrolyzes 3× faster under basic conditions .
  • Mechanistic studies : Use isotopic labeling (¹⁸O) to distinguish between nucleophilic acyl substitution (acidic) and elimination-addition pathways (basic) .
  • Contradiction resolution : If unexpected byproducts form, conduct LC-MS to detect intermediates (e.g., isocyanate) and adjust reaction stoichiometry .

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